

# Application Notes and Protocols for Nickel Chlorate Reactions

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## Compound of Interest

Compound Name: *Nickel chlorate*

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This document provides detailed application notes and experimental protocols for the synthesis, thermal decomposition, and redox reactions of nickel(II) chlorate. The information is intended for use by qualified professionals in a laboratory setting.

## Overview of Nickel(II) Chlorate

Nickel(II) chlorate,  $\text{Ni}(\text{ClO}_3)_2$ , is a green crystalline solid that is a strong oxidizing agent.<sup>[1]</sup> It is typically encountered in its hydrated form, most commonly as the hexahydrate,  $\text{Ni}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$ . Its properties make it a subject of interest for various chemical syntheses, although its use is less common than other nickel salts due to its potential hazards as a strong oxidizer.

Table 1: Physical and Chemical Properties of Nickel(II) Chlorate

Property	Value	Reference
Chemical Formula	$\text{Ni}(\text{ClO}_3)_2$	[1]
Molar Mass	225.59 g/mol	[1]
Appearance	Green crystalline solid	[1]
Oxidizing Properties	Strong oxidizing agent	[2]

## Experimental Protocols

### Synthesis of Nickel(II) Chlorate Hexahydrate via Double Decomposition

This protocol describes the synthesis of nickel(II) chlorate hexahydrate from nickel(II) sulfate and barium chlorate, based on the principle of a double decomposition reaction where the insoluble barium sulfate is precipitated.[\[3\]](#)

#### Materials:

- Nickel(II) sulfate hexahydrate (NiSO4.6H2O)
- Barium chlorate monohydrate (Ba(ClO3)2.H2O)
- Deionized water
- Beakers
- Stirring rod
- Heating plate with magnetic stirrer
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Crystallizing dish
- Desiccator

#### Procedure:

- Prepare Reactant Solutions:
  - In a 250 mL beaker, dissolve a calculated stoichiometric amount of nickel(II) sulfate hexahydrate in a minimum amount of warm deionized water with stirring.
  - In a separate 250 mL beaker, dissolve a stoichiometric equivalent of barium chlorate monohydrate in a minimum amount of warm deionized water with stirring.

- Reaction:

- Slowly add the barium chlorate solution to the nickel(II) sulfate solution with continuous stirring.
- A white precipitate of barium sulfate ( $\text{BaSO}_4$ ) will form immediately.
- Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

- Separation:

- Allow the precipitate to settle.
- Carefully decant the supernatant, which is the nickel(II) chlorate solution, into a clean beaker.
- Filter the remaining mixture using a Buchner funnel under vacuum to remove all the precipitated barium sulfate. Wash the precipitate with a small amount of cold deionized water to recover any remaining nickel(II) chlorate solution.

- Crystallization:

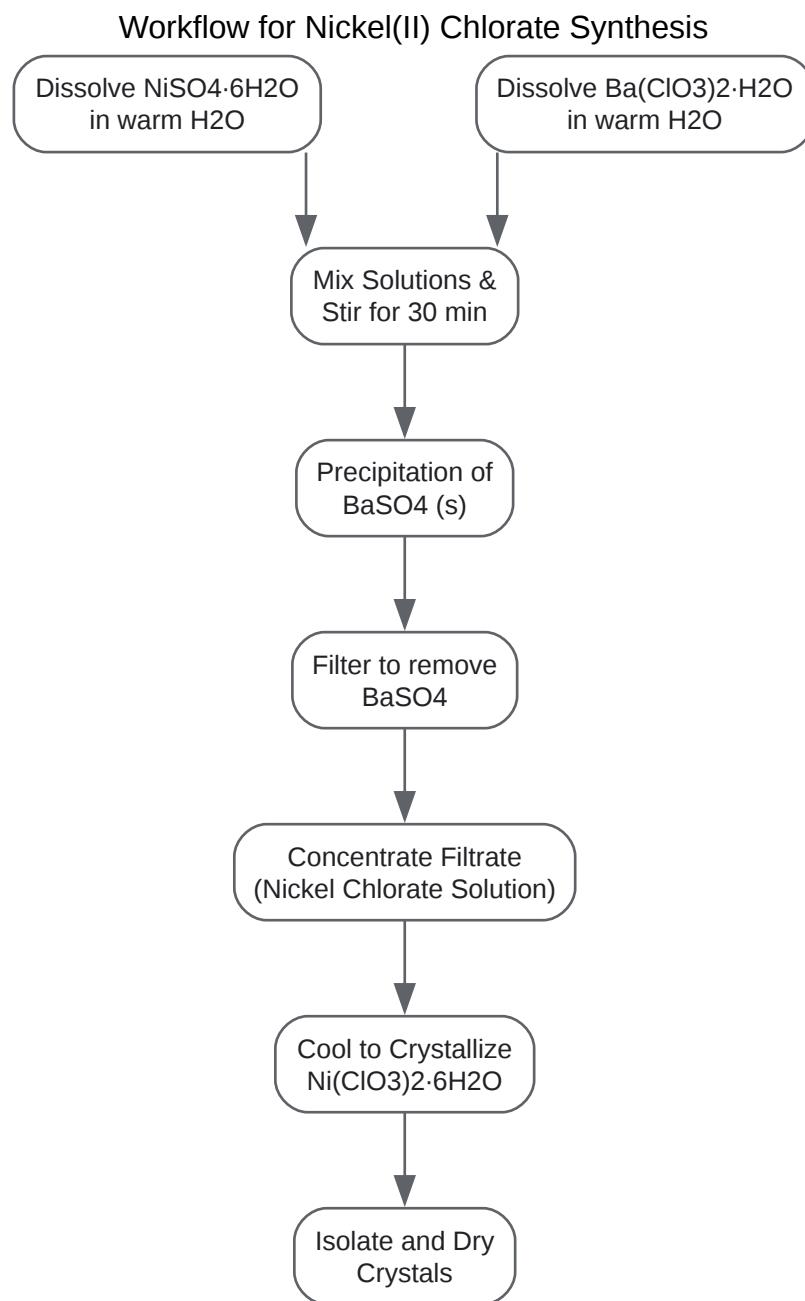
- Transfer the clear green filtrate to a crystallizing dish.
- Gently heat the solution on a heating plate to concentrate it. Do not boil the solution.
- Once crystals start to form on the surface, remove the dish from the heat and allow it to cool slowly to room temperature.
- For further crystallization, place the dish in an ice bath.

- Isolation and Drying:

- Collect the green crystals of nickel(II) chlorate hexahydrate by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator over a suitable drying agent.

Expected Yield: The yield will vary depending on the efficiency of the precipitation and crystallization steps.

Diagram 1: Synthesis of Nickel(II) Chlorate Hexahydrate



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Caption: Workflow for the synthesis of nickel(II) chlorate hexahydrate.

## Thermal Decomposition of Nickel(II) Chlorate

This protocol describes the controlled thermal decomposition of solid nickel(II) chlorate. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the release of oxygen and potentially chlorine gas.[\[2\]](#)[\[4\]](#)

### Materials:

- Solid nickel(II) chlorate
- Test tube (borosilicate glass)
- Bunsen burner or heating mantle
- Clamp and stand
- Gas collection apparatus (optional)
- Safety shield

### Procedure:

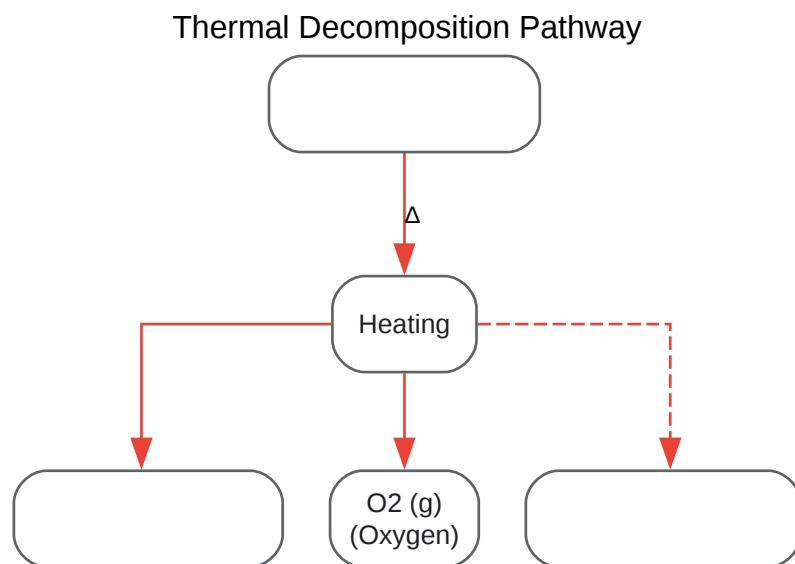
- Setup:
  - Place a small amount (e.g., 0.5 g) of solid nickel(II) chlorate into a clean, dry test tube.
  - Secure the test tube to a stand using a clamp at an angle.
  - Place a safety shield between the apparatus and the experimenter.
- Heating:
  - Gently heat the test tube using a Bunsen burner or a heating mantle.
  - The green solid will start to decompose, producing a solid residue and evolving gas.[\[4\]](#)
  - The balanced chemical equation for the primary decomposition is:  $\text{Ni}(\text{ClO}_3)_2(\text{s}) \rightarrow \text{NiCl}_2(\text{s}) + 3\text{O}_2(\text{g})$ [\[4\]](#)

- A secondary decomposition reaction may also occur at higher temperatures, producing chlorine gas:  $2\text{Ni}(\text{ClO}_3)_2(\text{s}) \rightarrow 2\text{NiCl}_2(\text{s}) + 3\text{O}_2(\text{g}) + 2\text{Cl}_2(\text{g})$ [\[2\]](#)
- Observation:
  - Observe the change in color of the solid from green to the color of anhydrous nickel(II) chloride (yellowish-brown).
  - If collecting the gas, use an appropriate gas collection apparatus to safely capture the evolved oxygen.
- Cooling and Disposal:
  - Allow the test tube to cool completely to room temperature before handling.
  - Dispose of the nickel(II) chloride residue according to institutional safety guidelines.

Table 2: Products of Thermal Decomposition of Nickel(II) Chlorate

Reactant	Solid Product	Gaseous Products	Reference
$\text{Ni}(\text{ClO}_3)_2(\text{s})$	$\text{NiCl}_2(\text{s})$	$\text{O}_2(\text{g})$ (primary), $\text{Cl}_2(\text{g})$ (possible)	<a href="#">[2]</a> <a href="#">[4]</a>

Diagram 2: Thermal Decomposition of Nickel(II) Chlorate



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Caption: Thermal decomposition pathway of nickel(II) chlorate.

## Redox Reaction: Reduction of Nickel(II) Ions

This protocol provides a representative example of a redox reaction involving nickel(II) ions, where nickel(II) is reduced to elemental nickel. While this specific protocol uses nickel(II) chloride as the starting material, the principle applies to the reduction of nickel(II) from **nickel chlorate**. **Nickel chlorate** would act as the oxidizing agent in a reaction with a suitable reducing agent.

### Materials:

- Nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ ) - Caution: Toxic and corrosive
- Sodium hydroxide (NaOH)
- Ethylene glycol
- Polyvinylpyrrolidone (PVP) (as a capping agent)
- Beaker

- Magnetic stirrer and stir bar
- Water bath

Procedure:

- Preparation of Nickel Solution:
  - In a beaker, dissolve 0.436 g of nickel(II) chloride hexahydrate and 0.5 g of polyvinylpyrrolidone (PVP) in 99 mL of ethylene glycol with stirring. The solution will be green.
- Addition of Reducing Agent:
  - Slowly add 1.2 mL of hydrazine hydrate to the reaction mixture with gentle shaking. The solution will turn blue.
- Initiation of Reaction:
  - Add 1 mL of 1 M sodium hydroxide (NaOH) solution to the mixture.
  - Place the beaker in a water bath preheated to 80°C and stir for 1 hour.
  - The solution will turn black, indicating the formation of nickel nanoparticles.
- Isolation of Product:
  - Allow the black precipitate to settle.
  - Decant the supernatant and wash the precipitate with deionized water and then ethanol.
  - Dry the nickel nanoparticles under vacuum.

Table 3: Redox Reaction of Nickel(II) with Hydrazine

Nickel(II) Source	Reducing Agent	Product
$\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$	$\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$	$\text{Ni(s)}$

## Safety and Handling

### General Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
- Avoid inhalation of dust and fumes.[5]
- Wash hands thoroughly after handling any chemicals.[6]

### Specific Hazards for **Nickel Chlorate** and its Reactions:

- Strong Oxidizer: **Nickel chlorate** is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. Keep away from organic materials, reducing agents, and heat.
- Thermal Decomposition Hazards: Heating **nickel chlorate** can lead to the rapid release of oxygen, which can intensify fires. The potential for the release of toxic chlorine gas also exists.[2]
- Toxicity: Nickel compounds are toxic if swallowed or inhaled and may cause skin and respiratory sensitization.[5][7] They are also suspected carcinogens.[5]

### First Aid Measures:

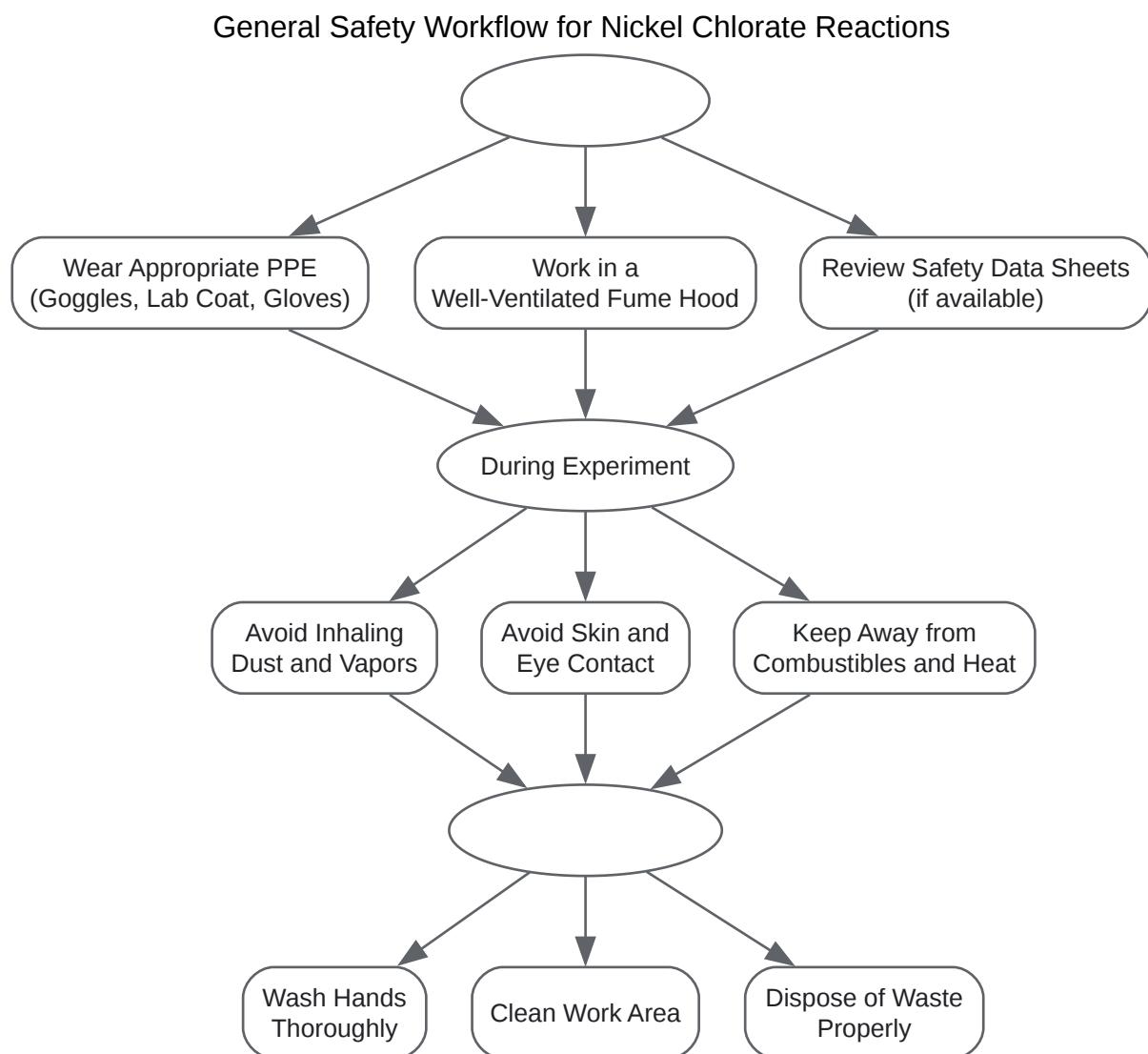
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

- Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.[6]

#### Spill and Waste Disposal:

- In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
- Dispose of all chemical waste in accordance with local, state, and federal regulations.

Diagram 3: Safety Precautions Workflow



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Caption: A workflow outlining key safety precautions for handling **nickel chlorate**.

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